molecular formula C18H19NO5 B11254394 8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11254394
M. Wt: 329.3 g/mol
InChI Key: SIRGXZYAWDBLNS-UHFFFAOYSA-N
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Description

8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring system substituted with methoxy and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzodioxepine ring or the methoxyphenyl group are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving benzodioxepine derivatives.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific benzodioxepine ring system and the presence of both methoxy and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

7-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H19NO5/c1-21-14-7-4-3-6-13(14)19-18(20)12-10-16-17(11-15(12)22-2)24-9-5-8-23-16/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,19,20)

InChI Key

SIRGXZYAWDBLNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2OC)OCCCO3

Origin of Product

United States

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